![molecular formula C20H30O2Si2 B12541360 Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 666747-77-9](/img/structure/B12541360.png)
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups The compound is notable for its unique structure, which includes a phenylene group substituted with ethynediyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the reaction of 4,5-diethoxy-1,2-dibromobenzene with trimethylsilylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its interaction with various molecular targets. The ethynediyl groups can participate in π-π interactions with aromatic systems, while the trimethylsilyl groups can enhance the compound’s lipophilicity and facilitate its incorporation into organic matrices. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the ethynediyl groups.
Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-]: Similar structure but with bromine substituents instead of ethoxy groups.
Uniqueness
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- is unique due to the presence of both ethynediyl and trimethylsilyl groups, which impart distinct chemical properties and potential applications. The ethoxy groups also enhance its solubility and reactivity compared to similar compounds.
Propiedades
Número CAS |
666747-77-9 |
|---|---|
Fórmula molecular |
C20H30O2Si2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2-[4,5-diethoxy-2-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C20H30O2Si2/c1-9-21-19-15-17(11-13-23(3,4)5)18(12-14-24(6,7)8)16-20(19)22-10-2/h15-16H,9-10H2,1-8H3 |
Clave InChI |
MJUCSKQJICGEEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


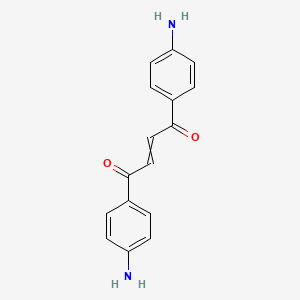
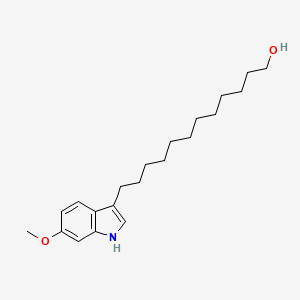
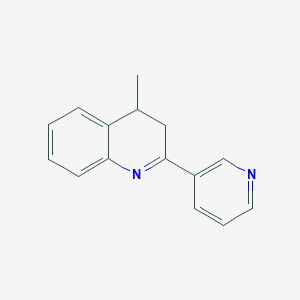
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
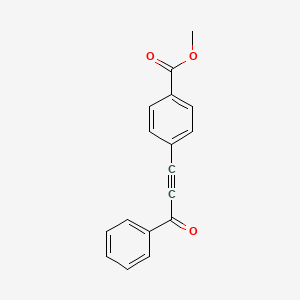
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
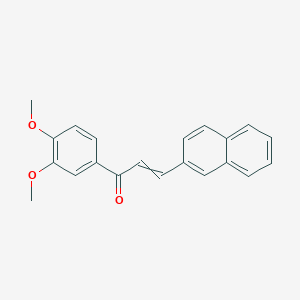
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
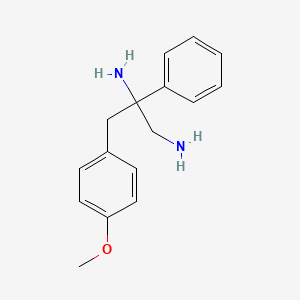
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)

